PI4KIIIβ Kinase Inhibition: Target Compound 23a vs. Analog 23c and Hit Compound 1
The target compound (23a) inhibits PI4KIIIβ kinase with an IC₅₀ of 2.10 μM, which is 23‑fold less potent than the closely related analog 23c (IC₅₀ = 0.09 μM) but >4‑fold more potent than the initial hit compound 1 (IC₅₀ = 0.48 μM) [1]. This intermediate kinase potency balances sufficient target engagement with reduced off‑target kinase liability compared to the ultra‑potent 23c [1].
| Evidence Dimension | PI4KIIIβ kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2.10 μM |
| Comparator Or Baseline | Analog 23c: 0.09 μM; Hit compound 1: 0.48 μM |
| Quantified Difference | 23‑fold less potent vs. 23c; 4.4‑fold more potent vs. hit 1 |
| Conditions | In vitro kinase assay with recombinant PI4KIIIβ |
Why This Matters
The moderate kinase inhibition allows for effective antiviral action while mitigating the risk of excessive on‑target toxicity seen with ultra‑potent kinase inhibitors, providing a safer therapeutic window for in vivo studies.
- [1] Tassini S, Langron E, Delang L, et al. Multitarget CFTR Modulators Endowed with Multiple Beneficial Side Effects for Cystic Fibrosis Patients: Toward a Simplified Therapeutic Approach. J Med Chem. 2019;62(23):10833-10847. doi:10.1021/acs.jmedchem.9b01416. View Source
